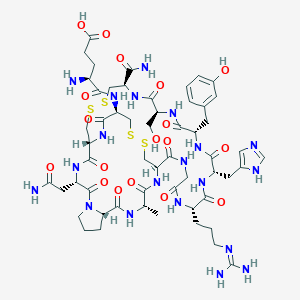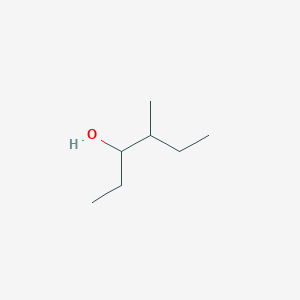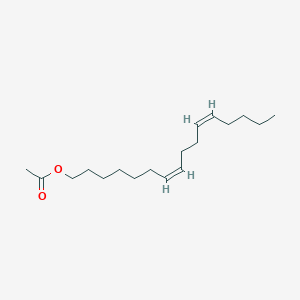
十八烷基乙酸酯
描述
Octadecyl acetate, also known as acetic acid octadecyl ester, is an organic compound with the molecular formula C20H40O2. It is a colorless to pale yellow liquid with a faint fruity odor. This compound is commonly used in various industrial applications due to its unique chemical properties.
科学研究应用
Octadecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for long-chain esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products.
作用机制
Target of Action
Octadecyl acetate, also known as Stearyl acetate, is a chemical compound with the formula C20H40O2 The primary targets of Octadecyl acetate are not well-documented in the literature
Mode of Action
As an ester, it may undergo hydrolysis under acidic or basic conditions, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to changes in the cellular environment, depending on the specific targets and pathways involved.
Biochemical Pathways
Octadecyl acetate may be involved in the acetyl CoA pathway, also known as the Wood‒Ljungdahl pathway . This pathway is responsible for the reduction of CO2 to acetyl-CoA, a key molecule in many biochemical reactions.
生化分析
Biochemical Properties
It is known that Octadecyl acetate is a lipophilic compound, which suggests that it may interact with lipid-rich biomolecules within cells
Cellular Effects
The cellular effects of Octadecyl acetate are currently unknown due to the lack of comprehensive studies. Given its lipophilic nature, it may influence cell function by integrating into lipid membranes or interacting with lipid-binding proteins. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a lipophilic compound, it may exert its effects at the molecular level through interactions with lipid-binding proteins or integration into lipid bilayers
Temporal Effects in Laboratory Settings
Due to its chemical stability, it is likely that Octadecyl acetate remains stable over time under standard laboratory conditions
Transport and Distribution
Due to its lipophilic nature, it may be transported via lipid transporters and distributed within lipid-rich areas of cells and tissues .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas such as the cell membrane or lipid droplets within cells
准备方法
Synthetic Routes and Reaction Conditions: Octadecyl acetate is typically synthesized through an esterification reaction between octadecanol (also known as stearyl alcohol) and acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:
C18H37OH+CH3COOH→C20H40O2+H2O
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity octadecyl acetate.
Types of Reactions:
Hydrolysis: Octadecyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octadecanol and acetic acid.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: Octadecyl acetate can be reduced to octadecanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Octadecanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Octadecanol.
相似化合物的比较
Octadecyl alcohol (Stearyl alcohol): Similar in structure but lacks the ester functional group.
Octadecylamine: Contains an amine group instead of an ester.
Octadecyl chloride: Contains a chloride group instead of an ester.
Uniqueness: Octadecyl acetate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol, amine, and chloride counterparts. This makes it particularly useful in esterification and transesterification reactions, as well as in applications requiring a non-polar, hydrophobic compound with a specific reactivity profile.
属性
IUPAC Name |
octadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXRZCQJDXPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047759 | |
| Record name | Octadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-23-1, 72269-30-8 | |
| Record name | Octadecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, C18-22-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8005KSX95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octadecyl acetate, alongside other compounds like (Z)-octadec-9-enal, (Z)-octadec-9-en-1-ol, and (Z)-octadec-9-enyl acetate, acts as a component of the sex pheromone blend in female Cerconota anonella. [] Field tests demonstrated that a ternary blend of these compounds effectively attracted male moths, highlighting the potential for using octadecyl acetate in pest management strategies.
A: While octadecyl acetate was identified in the pheromone gland of Choristoneura rosaceana, it did not elicit any electroantennographic responses in males. [] This suggests that octadecyl acetate might not play a significant role in the pheromonal communication of this particular species.
A: Yes, octadecyl acetate has been identified in the defensive secretion of the leaf beetle Gastrophysa atroceanea. [] This suggests a potential defensive role for this compound against predators. It has also been found in the Castniid Palm Borer, Paysandisia archon, where males produce it in a ring-shaped gland and potentially use it in short-range courtship behavior. []
ANone: Octadecyl acetate is an ester formed by the condensation reaction between stearic acid (octadecanoic acid) and acetic acid. Its molecular formula is C20H40O2.
ANone: The molecular weight of octadecyl acetate is 312.53 g/mol.
A: While specific spectroscopic data is not provided in the provided research papers, octadecyl acetate can be characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , , , , ] and infrared spectroscopy (IR). [] These techniques provide information about the compound's mass spectrum and vibrational frequencies, aiding in its identification and structural confirmation.
A: Octadecyl acetate has been found in the essential oil of Cestrum diurnum, [] the roots of Radix Gentianae macrophyllae, [] and the fruit of mulberry. []
A: The identification of octadecyl acetate as a component of the sex pheromone blend in Cerconota anonella [] opens avenues for its use in pest management. Synthetic pheromone traps baited with octadecyl acetate and other identified components can be used to monitor pest populations, disrupt mating, and potentially control infestations.
ANone: While specific structure-activity relationship studies are not detailed in the provided papers, the long hydrocarbon chain of octadecyl acetate likely contributes to its volatility, allowing it to be readily dispersed in the environment and detected by insects. The acetate functional group might be essential for specific interactions with olfactory receptors, contributing to species-specific recognition.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to identify and quantify octadecyl acetate in complex mixtures. [, , , , , , , ] This technique separates compounds based on their volatility and provides structural information through mass spectral analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















